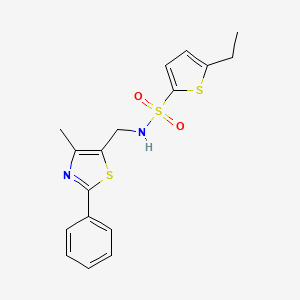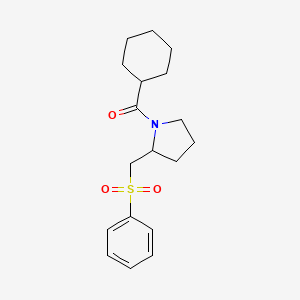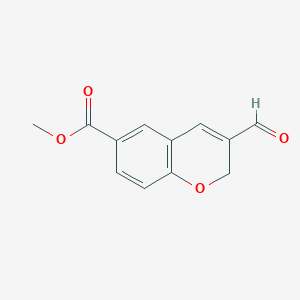![molecular formula C16H17F3N4O2 B2504697 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide CAS No. 1775451-07-4](/img/structure/B2504697.png)
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel heterocyclic compounds has been a focus in recent research due to their potential bioactive properties. One study describes the synthesis of a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives. These compounds were synthesized and screened for antimicrobial activity, with some derivatives showing significant effects against various microbial strains. The structural elucidation of these compounds was achieved using IR, ^1H NMR, ^13C NMR, and Mass spectral analysis .
Another research effort reports the synthesis of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one derivatives, which have shown remarkable anti-viral activity, particularly against varicella-zoster virus (VZV) and human cytomegalovirus (HCMV). The synthetic approach allowed for the preparation of various nucleoside derivatives with different substituents, demonstrating the versatility of the synthetic methods used .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their biological activity. The research on N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide would likely involve detailed structural analysis similar to the studies mentioned. The use of spectroscopic techniques such as IR, NMR, and mass spectrometry is essential for confirming the structure of synthesized compounds .
Chemical Reactions Analysis
Chemical reactions involving furo[2,3-d]pyrimidines have been explored, with one study detailing the ring cleavage reactions of furo[2,3-d]pyrimidine-2,4-diones with phosphoryl chloride, leading to various isomers and derivatives. These reactions include halogenation, nucleophilic substitution, and cyclization to form different heterocyclic structures such as thieno[2,3-d]pyrimidines and thiouraciles. The study also describes the transformation of chloro derivatives into piperidino, amino, azido, and aziridino derivatives, showcasing the reactivity of the furo[2,3-d]pyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of functional groups such as the furamide moiety and the piperidinyl substituent would affect properties like solubility, melting point, and reactivity. The antimicrobial and antiviral activities observed in related compounds suggest that the compound may also possess bioactive properties .
Relevant Case Studies
While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and biological evaluation of structurally related compounds. For instance, the antimicrobial activity of benzenesulfonamide derivatives and the antiviral activity of furo[2,3-d]pyrimidin-2(3H)-one derivatives serve as relevant case studies for the potential applications of such compounds in medicinal chemistry .
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Metabolism in Chronic Myelogenous Leukemia Patients : A study on Flumatinib, a compound structurally similar to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide, shows that it is predominantly metabolized through amide bond cleavage, yielding hydrolytic products. This research is significant for understanding the metabolic pathways of similar compounds in humans (Gong, Chen, Deng, & Zhong, 2010).
- Pharmacokinetics of Related Compounds : Research on PF-00734200, a compound with a similar pyrimidinyl structure, revealed insights into its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. This information can be valuable for understanding the behavior of this compound in biological systems (Sharma et al., 2012).
Anticancer and Anti-Angiogenic Properties
- Anti-Angiogenic and DNA Cleavage Activities : A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to the queried compound, have demonstrated significant anti-angiogenic and DNA cleavage activities. This suggests potential anticancer applications (Kambappa et al., 2017).
- In Vitro Antiproliferative Activity : Compounds structurally similar to the queried chemical have shown antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).
Potential Therapeutic Applications
- Glycine Transporter 1 Inhibition : Research has identified compounds with similar structures as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1), suggesting potential therapeutic applications in neurological conditions (Yamamoto et al., 2016).
- NF-kappaB and AP-1 Gene Expression Inhibition : Compounds with a related pyrimidine structure have been studied for their ability to inhibit NF-kappaB and AP-1 gene expression, which could have implications in treating inflammatory diseases (Palanki et al., 2000).
Propriétés
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-10-20-13(16(17,18)19)8-14(21-10)23-5-2-12(3-6-23)22-15(24)11-4-7-25-9-11/h4,7-9,12H,2-3,5-6H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNFTEPLEIGCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=COC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)
![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)



![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)
![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)
